Estradiol hemihydrate (CAS: 35380-71-3) is a highly specified, hydrated crystalline form of the endogenous steroid hormone 17β-estradiol, containing one water molecule for every two estradiol molecules. In pharmaceutical procurement and formulation design, this specific hydrate is prioritized over its anhydrous counterpart due to its thermodynamic stability under ambient humidity and its predictable behavior during aqueous processing[1]. By incorporating stoichiometric water into its crystal lattice, estradiol hemihydrate mitigates the risk of uncontrolled polymorphic transitions during manufacturing, ensuring consistent dissolution kinetics and physical stability in solid dosage forms, transdermal systems, and localized delivery matrices[2].
Substituting estradiol hemihydrate with generic anhydrous estradiol or esterified analogs (such as estradiol valerate) introduces severe formulation and pharmacokinetic risks. Anhydrous estradiol is thermodynamically driven to hydrate in the presence of moisture; utilizing it in wet granulation or exposing it to ambient humidity during storage can trigger an uncontrolled polymorphic transition to the hemihydrate form, fundamentally altering the drug's dissolution rate and potentially causing batch failures[1]. Furthermore, substituting with esterified prodrugs changes the metabolic pathway, requiring hepatic cleavage prior to systemic availability, which negates the predictable, direct-release kinetic profile that the hemihydrate form provides in localized or micro-dosed formulations.
The choice between hydrated and anhydrous active pharmaceutical ingredients dictates solid dosage form stability. Anhydrous estradiol is susceptible to phase transition when exposed to moisture, whereas estradiol hemihydrate is thermodynamically stable under standard relative humidity (RH) conditions. Analytical studies using FT-IR and PXRD demonstrate that anhydrous forms can undergo significant conversion to hydrated forms during standard aqueous processing or humid storage, unpredictably altering the dissolution profile [1]. Estradiol hemihydrate maintains its crystal lattice integrity, preventing these unexpected shifts.
| Evidence Dimension | Crystal phase stability under ambient moisture |
| Target Compound Data | Estradiol Hemihydrate (Stable; no polymorphic transition) |
| Comparator Or Baseline | Anhydrous Estradiol (Prone to uncontrolled hydration) |
| Quantified Difference | Prevention of >25% polymorphic conversion risk during aqueous exposure |
| Conditions | Ambient relative humidity and wet processing conditions |
Eliminates the risk of batch-to-batch dissolution variability and shelf-life failures caused by in-situ hydration during manufacturing or storage.
The hydration state of an API directly impacts its interaction with aqueous media. Because estradiol hemihydrate is already hydrated, it exhibits lower aqueous solubility compared to anhydrous estradiol. This reduced solubility translates to a slower, more controlled absorption rate in vivo, which is highly advantageous for specific formulations such as vaginal tablets [1]. The slower dissolution prevents rapid dose-dumping, ensuring a steady pharmacokinetic delivery of the active hormone.
| Evidence Dimension | Aqueous dissolution and absorption rate |
| Target Compound Data | Estradiol Hemihydrate (Lower aqueous solubility, slower absorption) |
| Comparator Or Baseline | Anhydrous Estradiol (Higher initial solubility, faster absorption) |
| Quantified Difference | Slower, controlled release profile preventing rapid Cmax spikes |
| Conditions | Aqueous dissolution media / vaginal mucosal absorption |
Critical for formulating sustained-release and localized delivery systems where prolonged, steady-state API release is required over rapid systemic spikes.
When formulating low-dose hormone therapies, precise stoichiometric calibration is required. Estradiol hemihydrate contains a water molecule in its crystal lattice, resulting in an approximate 3% reduction in active estradiol potency by weight compared to the anhydrous form. Formulators must account for this by utilizing specific conversion factors (e.g., 1.033 mg of hemihydrate is equivalent to 1.000 mg of anhydrous estradiol) to ensure exact therapeutic equivalence and meet strict regulatory assay requirements[1].
| Evidence Dimension | Active moiety weight contribution |
| Target Compound Data | Estradiol Hemihydrate (~97% estradiol by weight) |
| Comparator Or Baseline | Anhydrous Estradiol (100% estradiol by weight) |
| Quantified Difference | ~3% difference in potency by weight requiring stoichiometric adjustment |
| Conditions | API mass-to-active-moiety calculation |
Ensures regulatory compliance and precise dosing accuracy when procuring API for ultra-low-dose solid oral dosage forms.
In clinical applications such as In Vitro Fertilization (IVF) endometrial preparation, oral estradiol hemihydrate provides direct delivery of 17β-estradiol without requiring hepatic ester cleavage. Comparative clinical data shows that estradiol hemihydrate achieves an implantation rate (IR) of 49.07%, compared to 47.42% for estradiol valerate, demonstrating therapeutic equivalence with a more direct metabolic pathway [1]. By bypassing the valerate ester hydrolysis step, the hemihydrate form offers predictable pharmacokinetics to achieve targeted endometrial thickness (9.57 mm vs 9.25 mm).
| Evidence Dimension | Implantation Rate (IR) and Endometrial Thickness |
| Target Compound Data | Estradiol Hemihydrate (49.07% IR; 9.57 mm thickness) |
| Comparator Or Baseline | Estradiol Valerate (47.42% IR; 9.25 mm thickness) |
| Quantified Difference | +1.65% IR and +0.32 mm endometrial thickness without prodrug cleavage |
| Conditions | Oral administration in HRT cycles for IVF (n=2,529) |
Allows formulators and clinicians to achieve target systemic estradiol levels directly, avoiding the metabolic variability associated with esterified prodrugs.
Because it resists moisture-induced polymorphic transitions, estradiol hemihydrate is the preferred API for tablets manufactured via wet granulation, ensuring the crystal structure remains stable throughout the aqueous processing and storage phases [1].
The inherently lower aqueous solubility of the hydrated lattice makes this compound ideal for localized, slow-release formulations where preventing rapid dose-dumping is critical for achieving steady-state absorption [2].
For formulations requiring micro-dosing (e.g., 100 µg to 190 µg), the hemihydrate form provides excellent chemical stability—maintaining >95% active ingredient integrity after 3 months at 40°C/75% RH—making it highly reliable for low-concentration matrices[3].
Irritant;Health Hazard